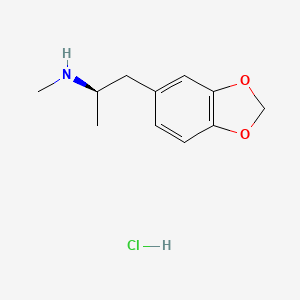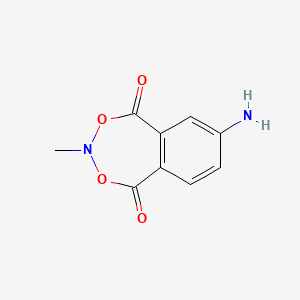
(R)-(-)-MDMA Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-MDMA Hydrochloride, also known as ®-(-)-3,4-methylenedioxymethamphetamine hydrochloride, is a chiral compound with psychoactive properties. It is one of the enantiomers of MDMA, a well-known synthetic drug that has stimulant and hallucinogenic effects. The ®-(-) enantiomer is known for its distinct pharmacological profile compared to its counterpart, the (S)-(+)-MDMA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-MDMA Hydrochloride typically involves several steps, starting from safrole, a natural product found in sassafras oil. The process includes:
Isomerization: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form MDP2P (3,4-methylenedioxyphenyl-2-propanone) using oxidizing agents like potassium permanganate or peracetic acid.
Reductive Amination: MDP2P undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form racemic MDMA.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain ®-(-)-MDMA.
Hydrochloride Formation: Finally, ®-(-)-MDMA is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(-)-MDMA Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-MDMA Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
®-(-)-MDMA Hydrochloride has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: Investigated for potential therapeutic uses in treating PTSD and other psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mechanism of Action
®-(-)-MDMA Hydrochloride exerts its effects primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It acts on the serotonin transporter, leading to increased serotonin levels in the synaptic cleft. This results in enhanced mood, empathy, and sensory perception. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-MDMA: The other enantiomer of MDMA, known for its more potent psychoactive effects.
MDA (3,4-methylenedioxyamphetamine): A related compound with similar but more intense effects.
MDEA (3,4-methylenedioxyethylamphetamine): Another analog with slightly different pharmacological properties.
Uniqueness
®-(-)-MDMA Hydrochloride is unique due to its specific enantiomeric form, which results in a distinct pharmacological profile. It is less potent than (S)-(+)-MDMA in terms of psychoactive effects but may have different therapeutic potentials.
Properties
CAS No. |
69558-31-2 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2R)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
LUWHVONVCYWRMZ-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)

![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)

![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)




![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)
